molecular formula C16H11ClINO3 B13901328 7-chloro-4-hydroxy-6-iodo-3-(3-methoxyphenyl)-1H-quinolin-2-one

7-chloro-4-hydroxy-6-iodo-3-(3-methoxyphenyl)-1H-quinolin-2-one

Cat. No.: B13901328
M. Wt: 427.62 g/mol
InChI Key: BDGBJJOKSAGOPO-UHFFFAOYSA-N
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Description

7-chloro-4-hydroxy-6-iodo-3-(3-methoxyphenyl)-1H-quinolin-2-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-4-hydroxy-6-iodo-3-(3-methoxyphenyl)-1H-quinolin-2-one typically involves multi-step organic reactions. A common approach might include:

    Starting Material: The synthesis may begin with a substituted aniline or phenol derivative.

    Cyclization: The key step involves cyclization to form the quinoline core, often using reagents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).

    Halogenation: Introduction of chlorine and iodine atoms can be achieved through halogenation reactions using reagents like N-chlorosuccinimide (NCS) and iodine monochloride (ICl).

    Hydroxylation and Methoxylation: Hydroxyl and methoxy groups can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.

    Purification: Techniques like recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

7-chloro-4-hydroxy-6-iodo-3-(3-methoxyphenyl)-1H-quinolin-2-one can undergo various chemical reactions, including:

    Oxidation: Conversion to quinone derivatives using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: Reduction of the quinoline ring using reducing agents like sodium borohydride (NaBH4).

    Substitution: Halogen atoms can be substituted with other functional groups using nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: KMnO4, hydrogen peroxide (H2O2).

    Reducing Agents: NaBH4, lithium aluminum hydride (LiAlH4).

    Nucleophiles: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).

Major Products

    Oxidation Products: Quinone derivatives.

    Reduction Products: Reduced quinoline derivatives.

    Substitution Products: Compounds with substituted functional groups.

Scientific Research Applications

Chemistry

    Catalysis: Quinoline derivatives are used as ligands in catalytic reactions.

    Organic Synthesis: Building blocks for the synthesis of complex organic molecules.

Biology

    Antimicrobial Agents: Potential use as antibiotics or antifungal agents.

    Anticancer Agents: Studied for their cytotoxic effects on cancer cells.

Medicine

    Pharmaceuticals: Development of drugs targeting various diseases.

    Diagnostics: Use in imaging and diagnostic tools.

Industry

    Dyes and Pigments: Quinoline derivatives are used in the production of dyes.

    Materials Science: Incorporation into polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 7-chloro-4-hydroxy-6-iodo-3-(3-methoxyphenyl)-1H-quinolin-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include:

    Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting between DNA base pairs and disrupting replication or transcription.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An antimalarial drug with a similar quinoline structure.

    Quinoline: The parent compound of the quinoline family.

    Hydroxychloroquine: A derivative of chloroquine with additional hydroxyl groups.

Uniqueness

7-chloro-4-hydroxy-6-iodo-3-(3-methoxyphenyl)-1H-quinolin-2-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.

Properties

Molecular Formula

C16H11ClINO3

Molecular Weight

427.62 g/mol

IUPAC Name

7-chloro-4-hydroxy-6-iodo-3-(3-methoxyphenyl)-1H-quinolin-2-one

InChI

InChI=1S/C16H11ClINO3/c1-22-9-4-2-3-8(5-9)14-15(20)10-6-12(18)11(17)7-13(10)19-16(14)21/h2-7H,1H3,(H2,19,20,21)

InChI Key

BDGBJJOKSAGOPO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=C(C3=CC(=C(C=C3NC2=O)Cl)I)O

Origin of Product

United States

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